molecular formula C7H6ClNO B1589478 1-(5-Chloropyridin-2-yl)ethanone CAS No. 94952-46-2

1-(5-Chloropyridin-2-yl)ethanone

Cat. No. B1589478
CAS RN: 94952-46-2
M. Wt: 155.58 g/mol
InChI Key: VVYMEQBXUFPILB-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)ethanone, also known as 5-Chloro-2-pyridone, is an organic compound with a molecular formula of C5H5ClNO. It is a colorless solid that is soluble in water and alcohols. This compound has several uses in various scientific fields, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a biochemical and physiological research tool. In

Scientific Research Applications

Catalytic Behavior and Complex Formation

1-(5-Chloropyridin-2-yl)ethanone derivatives have been utilized in the synthesis of tridentate ligands coordinating with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibited catalytic activities for ethylene reactivity, including oligomerization and polymerization, when activated with methylaluminoxane (MAO) or modified methylaluminoxane (MMAO). The specific substituents on the aryl group linked to the imino group influenced the catalytic activity, with the highest activities observed at elevated ethylene pressure (Sun et al., 2007).

Antimicrobial Activity

Synthesized compounds derived from 1-(5-Chloropyridin-2-yl)ethanone have shown significant antimicrobial activity. For instance, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-ylamino)ethanone demonstrated promising antimicrobial properties with minimal inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3. This suggests that such compounds could be potent agents against various microbial infections (Salimon, Salih, & Hussien, 2011).

Corrosion Inhibition

Research into 1-(5-Chloropyridin-2-yl)ethanone derivatives has also extended into the field of corrosion inhibition. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was synthesized and found to act as a new corrosion inhibitor for mild steel in a corrosive hydrochloric acid environment. The study detailed how the inhibitor's efficiency increased with its concentration, highlighting its potential for protecting metals against corrosion (Jawad et al., 2020).

Advanced Material Synthesis

Compounds derived from 1-(5-Chloropyridin-2-yl)ethanone have been used to synthesize advanced materials with potential applications in various technological fields. For example, exploiting a multicomponent domino reaction strategy led to the creation of versatile environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, which could be utilized in material science and other application areas (Hussein, El Guesmi, & Ahmed, 2019).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYMEQBXUFPILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436217
Record name 1-(5-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)ethanone

CAS RN

94952-46-2
Record name 1-(5-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloropyridin-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a suspension of 56 g of 2-bromo-5-chloropyridine in 560 ml of dry diethylether is added a solution of 179 ml of n-butyllithium (15% solution in hexane) at -78° and under argon at such a rate that the temperature never exceeds -72°. Immediately thereafter the solution of 25.7 ml of N,N-dimethylacetamide in dry THF is added. The mixture is stirred for one hour at the same temperature and thereafter decomposed by careful addition of 100 ml of 3N hydrochloric acid, followed by 100 ml of water with vigorous cooling. Working up by process A (see Example 1) and purification by chromatogrphy over silica gel (toluene/ethyl acetate=20/1) yields the compound as white needles; m.p.: 58°-65°.
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56 g
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179 mL
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25.7 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A two liter 4 neck flask was equipped with a stirrer, a thermometer and a 250 mL addition funnel. The reaction setup was flushed with nitrogen overnight. A 1.3 M cyclohexane solution of sec-butyllithium (222 mL, 0.289 mol) was charged to the addition funnel with a cannula. 2-Bromo-5-chloropyridine (57.72 g, MW=192.4, 0.30 mol) and 600 mL of ethyl ether were charged to the flask and then cooled in an acetone/dry ice bath. The temperature of the resultant slurry was -76° C. The sec-butyllithium was added dropwise at a rate to maintain the temperature at -74° C. or lower. The addition took 1.5 hours. When the addition was complete the addition funnel was rinsed with 20 mL of ethyl ether, then charged with 30.7 mL of N,N-dimethylacetamide (MW=87.12, d=0.937, 0.330 mol) and 30 mL of ethyl ether. Ten minutes after the completion of the sec-butyllithium addition, the N,N-dimethylacetamide solution was added dropwise to the reaction mixture, again maintaining the temperature at -74° C. or less. This addition took about 40 minutes. The reaction mixture was held at -76° C. for one hour after the N,N-dimethylacetamide addition was complete, then the bath was removed and the temperature allowed to warm to -30° C. At this temperature the cold bath was replaced and the reaction was quenched with 200 mL of 3 N HCl. The reaction mixture was allowed to warm to room temperature and held overnight. The phases were separated, the ethyl ether phase washed with water and saturated brine and then dried over anhydrous MgSO4. The ethyl ether was stripped, the crude product dissolved in methylene chloride and then treated with one weight equivalent of silica gel. The resulting slurry was filtered through Celite and stripped. The product was recrystallized from hexane to give 29.35 g of 2-acetyl-5-chloropyridine (65% yield based on sec-butyllithium, the limiting reagent).
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2 L
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Synthesis routes and methods IV

Procedure details

Under cooling at −78° C., 1.56M n-butyllithium in hexane (27 mL) was added dropwise to 2-bromo-5-chloropyridine (6.8 g) in diethyl ether (45 mL), and then N,N-dimethylacetamide (5 mL) was added dropwise thereto, followed by stirring for 30 minutes. The reaction mixture was partitioned by use of saturated aqueous ammonium chloride and ethyl acetate. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (hexane-ethyl acetate), to thereby give 1-(5-chloro-2-pyridyl)ethanone as a solid (3.26 g, 59%).
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Synthesis routes and methods V

Procedure details

5-Chloropyridine-2-carbonitrile (10.7 g, 77 mmol) was dissolved in diethyl ether (65 mL) and THF (35 mL) under a nitrogen atmosphere. The mixture was cooled until the internal temperature was −63° C. Methylmagnesium bromide (3M in THF, 35 mL, 105 mmol) was added over 30 min. The reaction mixture was then left stirring at −60° C. for 45 min and was then warmed to room temperature. THF (50 mL) was added to dissolve any precipitated material and the reaction mixture was stirred for 1 h. 2M HCl aq. (100 mL) was added and the reaction mixture was stirred for 4 h. The pH was then adjusted to 7 with sodium bicarbonate. The phases were separated and the product extracted from the aqueous phase with DCM. The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The product was purified by flash column chromatography (eluent heptane:EtoAc gradient) to yield 7.9 g (64% yield) of the title compound.
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Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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